molecular formula C11H5F4NO3 B1454846 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid CAS No. 1159600-73-3

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Cat. No. B1454846
M. Wt: 275.16 g/mol
InChI Key: VXGNKOWIOCUIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid (TFMFI) is a synthetic compound with a wide range of applications in the field of scientific research. It is an isoxazole derivative with a trifluoromethyl group at the 5-position and a 4-fluorophenyl group at the 3-position. TFMFI has been used for various purposes including drug synthesis, organic synthesis, and biochemistry. Its unique properties make it an attractive compound for researchers in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has a wide range of applications in the field of scientific research. It is commonly used as a starting material for the synthesis of various pharmaceuticals, such as antifungals, antibiotics, and antivirals. It has also been used as a substrate for the synthesis of various organic compounds, such as polymers, dyes, and pigments. Additionally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of fluorescent probes for imaging and detection.

Mechanism Of Action

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is a synthetic compound that has a wide range of biological activities. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, and as an antagonist at the 5-HT2C serotonin receptor. It has also been shown to act as an agonist at the α1A adrenergic receptor and as an antagonist at the κ opioid receptor. Additionally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.

Biochemical And Physiological Effects

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has the ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has also been shown to act as an agonist at the 5-HT2A serotonin receptor, and as an antagonist at the 5-HT2C serotonin receptor. Additionally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has been shown to act as an agonist at the α1A adrenergic receptor and as an antagonist at the κ opioid receptor.

Advantages And Limitations For Lab Experiments

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is its high solubility in aqueous solutions, which makes it an ideal compound for use in a variety of laboratory experiments. Additionally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is also relatively expensive and can be difficult to obtain in large quantities, which can limit its use in some laboratory experiments.

Future Directions

The potential future applications of 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid are vast and varied. 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid could be used to develop new drugs and therapies for a variety of diseases and conditions, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid could be used to develop new fluorescent probes for imaging and detection. Furthermore, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid could be used to develop new polymers and dyes for use in a variety of industries. Finally, 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid could be used to develop new peptides and peptidomimetics for use in drug discovery and medicinal chemistry.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F4NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGNKOWIOCUIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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